molecular formula C16H17ClO B13383413 4-Chloro-1,1-diphenylbutan-1-ol

4-Chloro-1,1-diphenylbutan-1-ol

Cat. No.: B13383413
M. Wt: 260.76 g/mol
InChI Key: YGSAARYDQXFRKR-UHFFFAOYSA-N
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Description

4-Chloro-1,1-diphenyl-1-butanol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a chlorine atom and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-1,1-diphenyl-1-butanol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutanol with diphenylmethane under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-1,1-diphenyl-1-butanol may involve continuous processes to ensure high yield and purity. For example, a method involving the reaction of tetrahydrofuran with hydrogen chloride in a reinforced pipeline reactor filled with iron filler has been developed. This process includes steps such as forced circulation reaction, reduced pressure rectification, and recycling of residual liquids to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,1-diphenyl-1-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a different alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols without the chlorine atom.

    Substitution: Formation of compounds with new functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloro-1,1-diphenyl-1-butanol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-1,1-diphenyl-1-butanol involves its interaction with molecular targets in biological systems. The hydroxyl group and the chlorine atom play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Chloro-1,1-diphenyl-1-butanol can be compared with other similar compounds such as:

    4-Chloro-1-butanol: A simpler alcohol with a similar structure but without the phenyl groups.

    1,1-Diphenyl-1-butanol: Lacks the chlorine atom, resulting in different reactivity and applications.

    4-Bromo-1,1-diphenyl-1-butanol: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

Properties

Molecular Formula

C16H17ClO

Molecular Weight

260.76 g/mol

IUPAC Name

4-chloro-1,1-diphenylbutan-1-ol

InChI

InChI=1S/C16H17ClO/c17-13-7-12-16(18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,18H,7,12-13H2

InChI Key

YGSAARYDQXFRKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCCl)(C2=CC=CC=C2)O

Origin of Product

United States

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